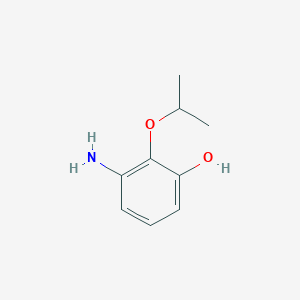
3-Amino-2-isopropoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-isopropoxyphenol: is an organic compound characterized by the presence of an amino group (-NH2) and an isopropoxy group (-OCH(CH3)2) attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-isopropoxyphenol typically involves the introduction of the amino and isopropoxy groups onto a phenol ring. One common method is the nucleophilic substitution reaction where an isopropoxy group is introduced to a phenol derivative, followed by the introduction of an amino group through amination reactions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Amino-2-isopropoxyphenol can undergo oxidation reactions where the phenol group is oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reaction conditions and reagents used.
Substitution: The amino and isopropoxy groups can participate in substitution reactions, leading to the formation of various substituted phenol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides and amines are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include quinone derivatives, reduced phenol derivatives, and various substituted phenol compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Amino-2-isopropoxyphenol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Amino-2-isopropoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and isopropoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include enzyme inhibition, receptor activation, and modulation of biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
3-Amino-2-oxindole: This compound shares the amino group but has a different core structure.
2-Aminophenol: Similar in having an amino group attached to a phenol ring but lacks the isopropoxy group.
4-Aminophenol: Another isomer with the amino group in a different position on the phenol ring.
Uniqueness: 3-Amino-2-isopropoxyphenol is unique due to the presence of both the amino and isopropoxy groups on the phenol ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C9H13NO2 |
|---|---|
Molekulargewicht |
167.20 g/mol |
IUPAC-Name |
3-amino-2-propan-2-yloxyphenol |
InChI |
InChI=1S/C9H13NO2/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6,11H,10H2,1-2H3 |
InChI-Schlüssel |
CUEWNFWNOHHNOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=CC=C1O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


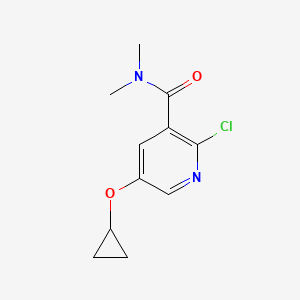

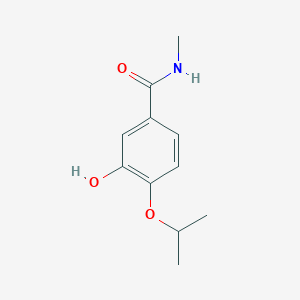

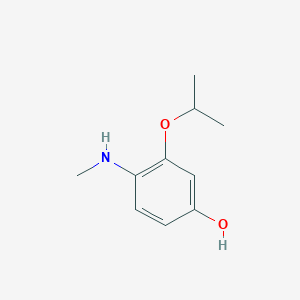



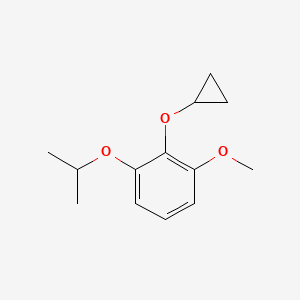



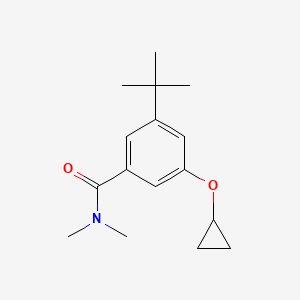
![[5-Chloro-6-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14837568.png)
